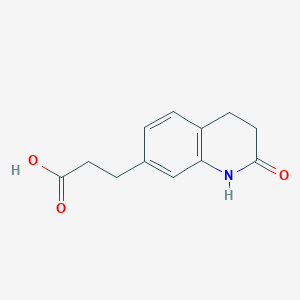

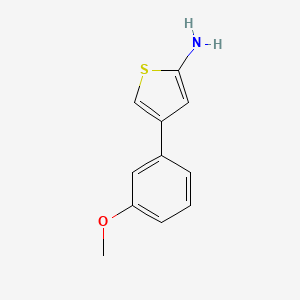

![molecular formula C18H28P2 B8786768 Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)

Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-: is a chiral phospholane ligand used in asymmetric synthesis. It is a member of the DuPhos family, which are organophosphorus compounds developed by M.J. Burk in 1991 . These ligands are known for their high enantioselectivity and efficiency in catalytic processes, particularly in asymmetric hydrogenation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is synthesized from the corresponding chiral diol through conversion to the cyclic sulfate, followed by reaction with lithiated phenylbisphosphine . The process involves the following steps:

Conversion of Chiral Diol to Cyclic Sulfate: The chiral diol is treated with a sulfating agent to form the cyclic sulfate.

Reaction with Lithiated Phenylbisphosphine: The cyclic sulfate is then reacted with lithiated phenylbisphosphine to yield Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-.

Industrial Production Methods: The industrial production of Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- involves scaling up the laboratory synthesis process. The key steps include:

Large-Scale Sulfation: The chiral diol is sulfated on a large scale using industrial-grade sulfating agents.

Bulk Reaction with Lithiated Phenylbisphosphine: The cyclic sulfate is reacted with lithiated phenylbisphosphine in large reactors to produce Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- undergoes various types of reactions, including:

Asymmetric Hydrogenation: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is highly effective in asymmetric hydrogenation reactions, particularly in the reduction of prochiral enamides.

Reductive Amination: It is also used in catalytic reductive amination processes.

Common Reagents and Conditions:

Hydrogenation Reactions: Typically involve the use of hydrogen gas and a metal catalyst such as rhodium or nickel.

Reductive Amination: Involves the use of hydrogen gas, a metal catalyst, and an amine source.

Major Products:

Asymmetric Hydrogenation: Produces enantioselective hydrogenated products such as α-1-arylethylamines.

Reductive Amination: Yields chiral amines with high enantioselectivity.

Scientific Research Applications

Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- exerts its effects involves the formation of a chiral metal complex. The key steps include:

Ligand Coordination: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- coordinates to a metal center, forming a chiral metal complex.

Activation of Substrate: The chiral metal complex activates the substrate, facilitating the catalytic reaction.

Enantioselective Transformation: The chiral environment of the metal complex induces enantioselective transformation of the substrate, leading to the formation of chiral products.

Comparison with Similar Compounds

Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is compared with other similar compounds, highlighting its uniqueness:

Similar Compounds:

Properties

Molecular Formula |

C18H28P2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane |

InChI |

InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3 |

InChI Key |

AJNZWRKTWQLAJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8786685.png)

![6-Chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8786691.png)